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Compound of Interest

Compound Name: 3-Ethyl-3,4-dimethylhexane

Cat. No.: B12646069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the branched alkane, 3-Ethyl-3,4-dimethylhexane. Due to the absence of readily available

experimental spectra for this specific compound, this document presents predicted data based

on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy,

and Mass Spectrometry (MS), supported by data from analogous structures. Detailed

experimental protocols for obtaining such spectra are also provided.

Core Compound Data
Property Value

Chemical Formula C₁₀H₂₂

Molecular Weight 142.28 g/mol

IUPAC Name 3-Ethyl-3,4-dimethylhexane

CAS Number 52897-06-0

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Ethyl-3,4-
dimethylhexane. These predictions are derived from the analysis of its chemical structure and

comparison with spectroscopic data of similar branched alkanes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12646069?utm_src=pdf-interest
https://www.benchchem.com/product/b12646069?utm_src=pdf-body
https://www.benchchem.com/product/b12646069?utm_src=pdf-body
https://www.benchchem.com/product/b12646069?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12646069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Predicted ¹H NMR Spectroscopic Data
Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm). The

precise chemical shift is dependent on the substitution pattern.[1] The ¹H NMR spectrum of 3-
Ethyl-3,4-dimethylhexane is expected to be complex due to significant signal overlap, a

common feature in saturated aliphatic hydrocarbons where protons exist in very similar

electronic environments.[2]

Assignment
Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity

CH₃ (C1) ~ 0.9 Triplet

CH₂ (C2) ~ 1.2 - 1.4 Multiplet

CH₃ (on C3) ~ 0.8 - 1.0 Singlet/Doublet

CH (C4) ~ 1.3 - 1.6 Multiplet

CH₃ (on C4) ~ 0.8 - 1.0 Doublet

CH₂ (C5) ~ 1.1 - 1.3 Multiplet

CH₃ (C6) ~ 0.9 Triplet

CH₂ (ethyl on C3) ~ 1.2 - 1.4 Quartet

CH₃ (ethyl on C3) ~ 0.8 - 1.0 Triplet

Table 2: Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of 3-Ethyl-3,4-dimethylhexane is expected to show distinct signals for

each unique carbon atom in the upfield region, characteristic of saturated aliphatic carbons.[3]
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Assignment Predicted Chemical Shift (δ, ppm)

C1 ~ 14

C2 ~ 25 - 35

C3 ~ 35 - 45 (Quaternary)

C4 ~ 30 - 40 (Methine)

C5 ~ 20 - 30

C6 ~ 14

CH₃ (on C3) ~ 15 - 25

CH₃ (on C4) ~ 10 - 20

CH₂ (ethyl on C3) ~ 20 - 30

CH₃ (ethyl on C3) ~ 5 - 15

Table 3: Predicted IR Spectroscopic Data
The infrared spectrum of alkanes is primarily characterized by C-H stretching and bending

vibrations.[4]

Vibrational Mode
Predicted Absorption
Range (cm⁻¹)

Intensity

C-H Stretch 2850 - 3000 Strong

C-H Bend (Scissoring) 1450 - 1470 Medium

C-H Bend (Methyl Rock) 1370 - 1380 Medium

Table 4: Predicted Mass Spectrometry Data
In mass spectrometry, alkanes undergo fragmentation through the cleavage of C-C bonds,

producing a series of alkyl carbocations. The relative height of the molecular ion peak

decreases as the degree of branching increases.[5] The fragmentation of 3-Ethyl-3,4-
dimethylhexane is expected to favor the formation of more stable, substituted carbocations.
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m/z Predicted Fragment

142 [M]⁺ (Molecular Ion)

127 [M-CH₃]⁺

113 [M-C₂H₅]⁺

99 [M-C₃H₇]⁺

85 [M-C₄H₉]⁺

71 [M-C₅H₁₁]⁺

57 [C₄H₉]⁺ (likely base peak)

43 [C₃H₇]⁺

29 [C₂H₅]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[6]

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃

for nonpolar compounds).[6]

Ensure complete dissolution by gentle vortexing or sonication.[6]

Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of

4.0 to 5.0 cm.[6]
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Wipe the outside of the NMR tube with a lint-free tissue and ethanol.[6]

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic

field.[6]

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[6]

Tune the probe to the desired nucleus (¹H or ¹³C).[6]

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans,

spectral width, relaxation delay) and initiate data collection.[6] For ¹³C NMR, proton

decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational

frequencies.

Methodology:

Sample Preparation:

For liquid samples like 3-Ethyl-3,4-dimethylhexane, a thin film can be prepared by

placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

Record a background spectrum of the clean, empty salt plates.

Place the prepared sample in the FTIR spectrometer.

Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

The instrument's software will automatically subtract the background spectrum from the

sample spectrum.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for

volatile compounds like alkanes.

Sample Preparation:

Prepare a dilute solution of the sample in a volatile, non-polar solvent such as hexane.

GC-MS Instrumentation and Conditions:

Gas Chromatograph: Use a non-polar capillary column (e.g., HP-5ms).

Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

Carrier Gas: Use helium at a constant flow rate.

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually

increase to a higher temperature (e.g., 200°C) to ensure separation of components.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for alkanes.[7]

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based

on their mass-to-charge ratio (m/z).[8]

Detector: Records the abundance of each ion.[9]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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